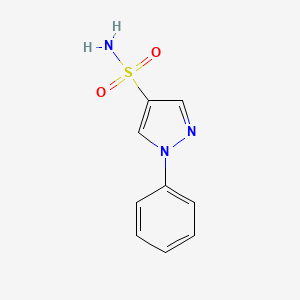

1-phenyl-1H-pyrazole-4-sulfonamide

Description

Historical Context of Pyrazole-Sulfonamide Scaffolds in Drug Discovery

The journey of pyrazole (B372694) and sulfonamide moieties in drug discovery is both rich and extensive. Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, was first described by Ludwig Knorr in 1883. researchgate.netacs.org Since then, pyrazole-containing compounds have become mainstays in medicine, with notable examples including the anti-inflammatory drug celecoxib (B62257) and the erectile dysfunction treatment sildenafil. The metabolic stability of the pyrazole nucleus has contributed to its prevalence in recently approved drugs. nih.gov

Similarly, the sulfonamide group has a storied history in medicinal chemistry, famously beginning with the discovery of prontosil, the first commercially available antibacterial agent. The versatility of the sulfonamide functional group has led to its incorporation into a wide range of drugs, including diuretics, antidiabetic agents, and anticonvulsants.

The strategic combination of these two pharmacophores into a single molecular framework has given rise to the pyrazole-sulfonamide scaffold. This hybrid structure has been explored for various therapeutic applications, with research demonstrating its potential as an inhibitor of protein glycation, as well as possessing antibacterial, antifungal, anticancer, antidepressant, and anti-inflammatory properties. acs.orgnih.gov

Significance of the 1-phenyl-1H-pyrazole-4-sulfonamide Core in Bioactive Molecules

The specific arrangement of the this compound core endows it with distinct chemical properties that are of significant interest in the design of bioactive molecules. The pyrazole ring acts as a versatile scaffold, allowing for substitutions at various positions to modulate the compound's biological activity. The sulfonamide group can participate in crucial hydrogen bonding interactions with biological targets, a key feature for potent enzyme inhibition. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKISLJLPSFGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

The synthesis of 1-phenyl-1H-pyrazole-4-sulfonamide and its derivatives typically involves a multi-step process. A common synthetic route begins with the cyclization of a 1,3-dicarbonyl compound with a hydrazine (B178648) to form the pyrazole (B372694) ring. This is followed by sulfonation at the C4 position and subsequent amidation to yield the final sulfonamide.

For instance, a general method for preparing pyrazole-4-sulfonyl chloride, a key intermediate, involves the reaction of a pyrazole with chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride. nih.gov This intermediate can then be reacted with ammonia (B1221849) or an appropriate amine to furnish the desired sulfonamide. nih.gov

While a specific synthesis for the parent this compound is not extensively detailed in the reviewed literature, the synthesis of its close analogs, such as 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives, has been well-documented. acs.orgnih.gov This process typically involves the reaction of the corresponding pyrazole-4-sulfonyl chloride with an amine in a suitable solvent like dichloromethane (B109758), often in the presence of a base such as diisopropylethylamine. acs.orgnih.gov

Biological Activity Spectrum and Mechanistic Investigations of 1 Phenyl 1h Pyrazole 4 Sulfonamide Derivatives

Anticancer and Antiproliferative Activities

The quest for novel and effective anticancer agents has led to the synthesis and evaluation of a multitude of 1-phenyl-1H-pyrazole-4-sulfonamide derivatives. These compounds have shown promise by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs. Certain pyrazole (B372694) derivatives have been identified as inhibitors of tubulin polymerization. By binding to the colchicine (B1669291) binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptotic cell death. This mechanism is a key strategy in the development of new antimitotic agents.

Modulation of Tyrosine Kinases (e.g., EGFR, HER-2)

Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these kinases, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), is a common feature in many cancers.

Derivatives of 1-phenyl-1H-pyrazole have been designed and synthesized as potent inhibitors of EGFR. These compounds typically act by competing with ATP for the kinase domain of the receptor, thereby blocking the downstream signaling cascades that promote tumor growth. While specific data on the direct inhibition of HER-2 by this compound derivatives is not extensively documented, the structural similarities to known tyrosine kinase inhibitors suggest this as a plausible and area for future investigation.

Cell Cycle Modulation and Apoptosis Induction

The ability to control the cell cycle and induce programmed cell death (apoptosis) is a cornerstone of anticancer therapy. Numerous studies have demonstrated that this compound derivatives can effectively modulate the cell cycle and trigger apoptosis in cancer cells.

These compounds have been shown to induce cell cycle arrest at different phases, including G0/G1 and S phase, depending on the specific derivative and the cancer cell type. For instance, some derivatives have been observed to cause an accumulation of cells in the S phase in breast cancer cell lines. This cell cycle arrest is often a prelude to apoptosis, which is initiated through both intrinsic and extrinsic pathways. The activation of caspases, a family of proteases central to the execution of apoptosis, is a common downstream effect of treatment with these pyrazole derivatives.

DNA Intercalation

While the primary anticancer mechanisms of many pyrazole derivatives involve targeting signaling proteins, the potential for direct interaction with DNA has also been explored. Some heterocyclic compounds are known to exert their cytotoxic effects by intercalating between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. However, current research has not extensively focused on DNA intercalation as a primary mechanism of action for this compound derivatives, with more evidence pointing towards the inhibition of other cellular targets.

Activity against Specific Cancer Cell Lines (e.g., A549, HeLa, HepG2, MCF7, C6)

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The table below summarizes the reported activities of various derivatives against several key cell lines.

| Cell Line | Cancer Type | Observed Activity of Derivatives |

| A549 | Lung Carcinoma | Significant antiproliferative effects have been noted. |

| HeLa | Cervical Cancer | Studies have shown that certain derivatives can protect these cells from toxin-induced cleavage of key proteins, indicating a potential for therapeutic intervention. nih.gov |

| HepG2 | Hepatocellular Carcinoma | Moderate to good cytotoxic activity has been reported for some derivatives. |

| MCF7 | Breast Adenocarcinoma | Derivatives have demonstrated notable antiproliferative and pro-apoptotic effects. |

| C6 | Rat Glioma | Pyrazolyl sulfonamide derivatives have shown activity against this cell line, indicating potential for treating brain tumors. |

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in various diseases, including cancer. The this compound scaffold is also a key feature in several compounds exhibiting potent anti-inflammatory properties. The primary mechanism of action for these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. Further research into the modulation of other inflammatory pathways, such as the lipoxygenase (LOX) pathway, may reveal additional mechanisms contributing to the anti-inflammatory profile of these versatile compounds.

Cyclooxygenase (COX) Inhibition (e.g., COX-2 Selectivity)

Derivatives of this compound are recognized for their potent and often selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The COX enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.govnih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. wikipedia.orgpharmgkb.org

The structural basis for the COX-2 selectivity of diaryl heterocycles, including pyrazole derivatives, is well-established. The active site of COX-2 possesses a larger, more accommodating hydrophobic channel and a distinct side pocket compared to the COX-1 isoform. The sulfonamide moiety of compounds like celecoxib (B62257), a marketed COX-2 inhibitor with a similar pyrazole core, is crucial for this selectivity. nih.gov It is believed to bind to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, thereby anchoring the inhibitor and conferring selectivity. nih.gov

Several studies on pyrazole sulfonamide derivatives have demonstrated significant COX-2 inhibitory activity. For instance, a series of pyrazole sulfonamide derivatives designed as dual COX-2/5-LOX inhibitors showed potent COX-2 inhibition, with one compound exhibiting an IC50 value of 0.01 µM and a selectivity index of 344.56, far exceeding that of the reference standards. nih.gov Another study on novel 1,3,4-trisubstituted-pyrazoles, while not sulfonamides, highlighted the importance of bulky substituents on the pyrazole ring for achieving high COX-2 selectivity. nih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Celecoxib | 15 | 0.05 | 300 | nih.gov |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | 5.40 | 0.01 | 344.56 | nih.gov |

| Compound 6b (1,2,3-triazole derivative) | >100 | 0.04 | >2500 | nih.gov |

| Compound 6j (1,2,3-triazole derivative) | >100 | 0.04 | >2500 | nih.gov |

| Chalcone (B49325) 2a | 5.01 | 0.61 | 8.22 | nih.gov |

| Chalcone 2b | 5.59 | 0.60 | 9.31 | nih.gov |

Lipoxygenase (LOX) Inhibition

In addition to COX inhibition, certain this compound derivatives have been investigated for their ability to inhibit lipoxygenases (LOXs). LOXs are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other inflammatory mediators. The dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with a broader spectrum of activity and potentially improved safety profiles. nih.gov

Research has shown that pyrazole-based sulfonamides can be potent inhibitors of mammalian 15-lipoxygenase (15-LO). nih.gov In one study, replacement of the sulfonamide with a sulfamide (B24259) group in a 3,4,5-tri-substituted pyrazole scaffold led to improved physicochemical properties and enhanced inhibitory activity in cell-based and whole blood assays. nih.gov

Furthermore, a study focused on designing dual COX-2/5-LOX inhibitors developed a series of pyrazole sulfonamide derivatives. One of the most potent compounds, a benzothiophen-2-yl pyrazole carboxylic acid derivative, exhibited a 5-LOX inhibitory IC50 of 1.78 µM. nih.gov Another investigation into 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives also demonstrated their potential as 15-LOX inhibitors. nih.gov

Table 2: Lipoxygenase Inhibitory Activity of Pyrazole Derivatives

| Compound | Target LOX | IC50 (µM) | Reference |

|---|---|---|---|

| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | 5-LOX | 1.78 | nih.gov |

| Pyrazole-based sulfonamide (general) | 15-LOX | Potent inhibition reported | nih.gov |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative 6a | 15-LOX | Potent inhibition reported | nih.gov |

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival. nih.gov The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines and bacterial products, leading to the transcription of pro-inflammatory genes. nih.gov Inhibition of the NF-κB signaling cascade is a key target for anti-inflammatory drug development.

Studies have shown that pyrazole derivatives can effectively modulate the NF-κB pathway. In one investigation, novel pyrazole analogs were found to be potent inhibitors of NF-κB transcriptional activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov The most potent compound from this series, compound 6c, was shown to significantly reduce the levels of pro-inflammatory cytokines such as interleukin-1β, tumor necrosis factor-α, and interleukin-6. nih.gov Mechanistic studies using Western blot analysis revealed that this compound inhibited the phosphorylation of IκBα, a critical step in the activation of NF-κB. nih.gov This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription.

Inducible Nitric Oxide Synthase (iNOS) Downregulation

Inducible nitric oxide synthase (iNOS) is an enzyme that is typically not present in resting cells but is induced by pro-inflammatory stimuli, leading to the production of large amounts of nitric oxide (NO). While NO has important physiological roles, its overproduction during inflammation contributes to tissue damage and vasodilation. nih.gov Therefore, the downregulation of iNOS expression or inhibition of its activity is a valid anti-inflammatory strategy.

Several pyrazole derivatives have demonstrated the ability to inhibit iNOS. A study on pyridylpyrazole derivatives showed that they could inhibit LPS-induced NO production in RAW 264.7 macrophages. nih.gov The most potent compound, 1m, was found to inhibit iNOS protein expression, as confirmed by Western blot analysis. nih.gov Another study on 1H-pyrazole-1-carboxamidine derivatives reported their potent inhibition of purified iNOS activity, with some analogs showing selectivity for iNOS over other NOS isoforms. nih.gov Research on phenylpyrrole derivatives, which share structural similarities with pyrazoles, also showed their ability to inhibit iNOS. nih.gov

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase responsible for the breakdown of the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). Inhibition of NAAA leads to increased levels of PEA at the site of inflammation, thereby enhancing its therapeutic effects.

Recent research has identified pyrazole-containing compounds as potent and systemically available NAAA inhibitors. A novel class of pyrazole azabicyclo[3.2.1]octane sulfonamides has been discovered to be effective non-covalent inhibitors of human NAAA. Through structure-activity relationship (SAR) studies, researchers have optimized this scaffold to achieve low nanomolar inhibitory activity.

Antimicrobial Activities

Antibacterial Efficacy (e.g., Gram-positive and Gram-negative Strains)

The this compound scaffold has also been a source of promising antibacterial agents. The sulfonamide moiety itself is a well-known pharmacophore in antibacterial drugs, acting as a competitive inhibitor of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.

Numerous studies have reported the synthesis and evaluation of pyrazole sulfonamide derivatives against a panel of bacterial strains. In one such study, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were synthesized and showed potent activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Another study on new pyrazole-based sulfonamide derivatives demonstrated selective and high antibacterial activity against B. subtilis, with some compounds being more effective than the reference drug chloramphenicol.

The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the phenyl and pyrazole rings. For instance, the presence of halogen atoms on the phenyl ring has been shown to enhance antibacterial activity.

Table 3: In Vitro Antibacterial Activity (MIC, µg/mL) of Representative Pyrazole Sulfonamide Derivatives

| Compound | B. subtilis | S. aureus | E. coli | P. aeruginosa | Reference |

|---|---|---|---|---|---|

| Compound 9 | 1 | >125 | >125 | >125 | |

| Compound 10 | 1 | >125 | >125 | >125 | |

| Compound 11 | 1 | >125 | >125 | >125 | |

| Compound 17 | 1 | 62.5 | >125 | >125 | |

| Ofloxacin | 0.25 | 0.5 | 0.5 | 1 | nih.gov |

| Compound 4b | Potent | Potent | Potent | Potent | nih.gov |

| Compound 4e | Potent | Potent | Potent | Potent | nih.gov |

| Pyrazoline derivative 5 | 128 | 64 | 128 | 256 | turkjps.org |

| Pyrazoline derivative 19 | 128 | 64 | 256 | 128 | turkjps.org |

| Pyrazoline derivative 22 | 64 | 128 | 256 | 128 | turkjps.org |

| Pyrazoline derivative 24 | 128 | 64 | 256 | 512 | turkjps.org |

| Pyrazoline derivative 26 | 64 | 128 | 512 | 256 | turkjps.org |

Impact of Substituents on the Phenyl Ring at N1 of the Pyrazole Core

The phenyl ring attached to the N1 position of the pyrazole core is a critical determinant of biological activity. Its orientation and substitution pattern can significantly modulate the compound's potency. For instance, in a series of pyrazole derivatives designed as enzyme inhibitors, the orientation of an aliphatic substituent on this phenyl ring was found to be crucial, with certain diastereomers displaying a more favorable orientation for binding. nih.gov

Studies on related pyrazole structures have shown that the introduction of lipophilic groups, such as methyl or phenyl, at the N-position can sometimes lead to a decrease in activity compared to the unsubstituted analogue. nih.gov This suggests that for some targets, an unsubstituted N-H on the pyrazole ring might be important for activity, and by extension, the N1-phenyl group of the this compound core plays a role that is highly sensitive to the specific biological target. For example, in a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes, substitutions on the N1-phenyl ring with groups like fluorine, chlorine, and bromine led to compounds with significant anti-inflammatory activity. nih.gov

The electronic nature of the substituents on the N1-phenyl ring also plays a vital role. In studies of 1-aryl-1H-pyrazole-4-carboximidamide derivatives, compounds with a bromophenyl group at the N1 position showed promising antileishmanial activity, indicating that electron-withdrawing groups can be beneficial. globalresearchonline.net

Table 1: Impact of N1-Phenyl Ring Substitution on Biological Activity

| Compound Series | Substituent (R) on N1-Phenyl | Observed Biological Activity | Reference |

|---|---|---|---|

| 1-Aryl-1H-pyrazole-4-carboximidamides | 4-Bromophenyl | Active against L. amazonensis | globalresearchonline.net |

| 1-(4-Substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | 4-Chlorophenyl | High anti-inflammatory activity | nih.gov |

| 1-(4-Substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | 4-Fluorophenyl | High anti-inflammatory activity | nih.gov |

Influence of Substitutions on the Pyrazole Ring (e.g., C3, C5)

Modifications at the C3 and C5 positions of the pyrazole ring have a profound impact on the activity of this compound derivatives. Research has shown that the presence and nature of substituents at these positions are critical for potency. For example, a study on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors demonstrated that a 3,5-dialkyl substitution pattern on the pyrazole ring was essential for activity; the corresponding mono-substituted (at C5) or unsubstituted analogues were found to be inactive. nih.gov

The electronic properties of these substituents are also a key factor. In the same study, replacing the C3-methyl group with an electron-withdrawing trifluoromethyl group resulted in a significant drop in efficacy, while an electron-donating methoxy (B1213986) group led to a complete loss of detectable activity. nih.gov This highlights the delicate electronic balance required for optimal interaction with the target. In another context, for inhibitors of carbonic anhydrase (CA), the introduction of a 2-hydroxy-5-methylphenyl substituent at the C3 position of the pyrazole moiety was found to be positive for inhibitory activity against the hCA IX isoform. nih.gov

Table 2: Effect of C3 and C5 Pyrazole Ring Substitutions on NAAA Inhibition

| C3 Substituent | C5 Substituent | Relative Activity | Reference |

|---|---|---|---|

| Methyl | Methyl | Active | nih.gov |

| - | Methyl | Inactive | nih.gov |

| - | - | Inactive | nih.gov |

| Trifluoromethyl | Methyl | Significantly reduced activity (IC50 = 3.29 µM) | nih.gov |

| Methoxy | Methyl | No detectable activity | nih.gov |

Role of the Sulfonamide Moiety and its N-Substitutions

The sulfonamide group at the C4 position is a cornerstone of the this compound scaffold, often acting as a key pharmacophore. This moiety is frequently involved in critical binding interactions, such as forming hydrogen bonds with amino acid residues in the active site of target enzymes. nih.govresearchgate.net Its presence has been cited as a reason for exploring these derivatives for various biological activities, including antileishmanial profiles. nih.gov

Furthermore, substitutions on the nitrogen atom of the sulfonamide group (N-substitutions) offer another avenue for modulating activity. For instance, a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives were prepared by reacting pyrazole sulfonyl chloride with various 2-phenylethylamine derivatives. nih.govacs.org The resulting N-substituted sulfonamides showed varying levels of antiproliferative activity, demonstrating that the nature of the group attached to the sulfonamide nitrogen can fine-tune the biological effect. nih.govacs.org In studies on carbonic anhydrase inhibitors, the sulfonamide moiety is crucial for coordinating with the zinc ion in the active site, a classic interaction for this class of inhibitors. nih.gov

Effects of Hybridization with Other Heterocyclic Systems

Creating hybrid molecules by fusing the this compound scaffold with other heterocyclic systems is a strategy employed to explore new chemical space and enhance biological activity. The pyrazole ring serves as a versatile platform for such modifications.

One study found that fusing the pyrazole ring with a 5,6-dimethoxy-2,3-dihydro-1H-indene system was favorable for inhibitory activity against the hCA II isoform of carbonic anhydrase. nih.gov Conversely, replacing the pyrazole ring itself with an isoxazole (B147169) was detrimental to activity in a series of NAAA inhibitors, which underscores the importance of the pyrazole nitrogens for hydrogen bonding interactions. nih.gov

The concept of molecular hybridization has also been explored by linking pyrazole to other heterocycles like tetrazole. Such pyrazole-tetrazole hybrids have been investigated for a range of biological activities, including antifungal and antidiabetic properties. mdpi.com These studies demonstrate that the pyrazole core can be effectively combined with other pharmacophores to generate novel compounds with potentially enhanced or new biological profiles.

Stereochemical Considerations in Bioactivity

Stereochemistry can play a pivotal role in the bioactivity of this compound derivatives, as different stereoisomers can adopt distinct spatial orientations, leading to varied interactions with chiral biological macromolecules like enzymes and receptors.

A clear example of this is seen in pyrazole azabicyclo[3.2.1]octane sulfonamides, where a marked difference in potency was observed between diastereomers. nih.gov The exo-diastereoisomers exhibited a significant decrease in potency compared to their endo-counterparts. Molecular modeling revealed that in the exo-isomers, a crucial hydrogen bond interaction with the target enzyme was partially compromised. nih.gov Furthermore, the orientation of a substituent on the N1-phenyl ring was less favorable in the exo-series, highlighting how stereochemistry can influence multiple points of interaction within the binding site. nih.gov While specific studies on chiral centers directly within the this compound core are less common, these findings from closely related structures emphasize the critical need to consider stereochemical aspects during drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. ej-chem.org For pyrazole derivatives, QSAR studies have provided valuable insights into the key molecular features governing their pharmacological effects.

Another study involving 2D-QSAR on 1H-pyrazole-1-carbothioamide derivatives (a related scaffold) as EGFR kinase inhibitors found that the activity was significantly influenced by adjacency and distance matrix descriptors. nih.gov These descriptors relate to the topology and connectivity of the atoms within the molecule. The development of statistically robust QSAR models allows for the virtual screening and design of new compounds with potentially high potency, thereby streamlining the drug discovery process. nih.gov

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Protein-Ligand Interaction Analysis

In the study of pyrazole derivatives, including those with a sulfonamide moiety, molecular docking has been instrumental in elucidating key interactions with various protein targets. For instance, docking studies of pyrazole derivatives with targets like vascular endothelial growth factor receptor 2 (VEGFR-2), Aurora A, and cyclin-dependent kinase 2 (CDK2) have revealed that these compounds can fit deeply within the binding pockets of the proteins. nih.gov The interactions are often characterized by the formation of hydrogen bonds, which are crucial for the stability of the ligand-protein complex. nih.govresearchgate.net

Research on pyrazole-carboxamides bearing a sulfonamide group as carbonic anhydrase (CA) inhibitors demonstrated that the phenyl groups attached to the pyrazole ring have the potential to interact with specific amino acid residues, such as Phe131 in the hCA II isoenzyme. nih.gov This type of specific interaction analysis helps in understanding the selectivity of these compounds for different isoenzymes. nih.gov

Binding Affinity Predictions

Beyond just identifying binding modes, molecular docking simulations can also provide a quantitative prediction of the binding affinity, often expressed as a binding energy value. Lower binding energy values typically indicate a more stable and favorable interaction. For example, in a study involving pyrazole derivatives, specific compounds exhibited minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol with VEGFR-2, Aurora A, and CDK2, respectively, suggesting they are potential inhibitors of these protein targets. nih.govresearchgate.net

The binding free energy of inverse agonists with the estrogen-related receptor α (ERRα) has been shown to be positively correlated with their biological activity. nih.gov This indicates that computational predictions of binding affinity can be a reliable indicator of a compound's potential efficacy.

| Derivative | Target Protein | Predicted Binding Energy (kJ/mol) |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 (2VTO) | -10.35 |

This table presents predicted binding energies of specific pyrazole derivatives with their respective protein targets as determined by molecular docking studies. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used as a query in virtual screening to search large compound libraries for new molecules with similar features.

The pyrazole sulfonamide moiety is considered a prominent structural motif and serves as a pharmacophore in numerous pharmaceutically active compounds. nih.govacs.org Virtual screening approaches have been successfully employed to identify novel inhibitors. For instance, a virtual screening effort led to the discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as highly active and selective SGK1 inhibitors. nih.gov This highlights the power of computational screening in identifying promising lead compounds from large virtual libraries.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique allows researchers to observe the conformational changes of both the ligand and the protein upon binding and to assess the stability of the resulting complex.

MD simulations have been used to understand the interaction mechanism between inverse agonists and ERRα. nih.gov These simulations revealed that the binding of different small molecules can lead to changes in the structure of the protein's helices, which in turn affects the biological activity of the inverse agonist. nih.gov The flexibility of certain helices was found to be positively associated with the compound's activity. nih.gov Furthermore, MD simulations can be used to analyze the stability of the system by monitoring the root-mean-square deviation (RMSD) of the main chain atoms over the course of the simulation. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating various molecular properties.

Electronic Properties

DFT calculations are employed to investigate the electronic structure, bonding, and other molecular properties of pyrazole derivatives. evitachem.com These calculations can provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and interaction with biological targets. evitachem.com

For example, a theoretical analysis of a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides used the highest occupied molecular orbital (HOMO) distribution to identify electronic regions that are likely related to a better interaction with a parasitic target. nih.gov Such studies help in rationalizing the structure-activity relationships observed in a series of compounds. nih.gov Quantum chemical calculations have also been used to study the structure, atomic charges, and thermodynamic functions of related compounds, providing information on potential reaction sites. semanticscholar.org The DFT method with specific functionals and basis sets is a common approach for these quantum chemical calculations. nih.gov

The electronic properties of pyrazole sulfonamides are influenced by both the electron-rich pyrazole ring and the electron-withdrawing sulfonamide group. Quantum chemical descriptors can provide quantitative measures of these electronic characteristics.

Reactivity Descriptors

In the realm of computational chemistry, Density Functional Theory (DFT) stands out as a powerful method for elucidating the electronic structure and reactivity of molecules. nih.govnih.gov By calculating various electronic and quantum-chemical parameters, a detailed picture of a molecule's kinetic stability and reactivity can be formed. These parameters, often referred to as global reactivity descriptors, are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO energy corresponds to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical descriptor; a large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov These DFT calculations are routinely used to analyze the molecular electrostatic potential (MEP) and to identify the most probable sites for electrophilic and nucleophilic attack, which is fundamental to understanding potential metabolic transformations and target interactions. nih.govufrj.br

For this compound, DFT calculations would be employed to determine these key reactivity descriptors. While specific experimental or calculated values for this exact compound are not detailed in the surveyed literature, the table below outlines the principal descriptors that would be calculated to assess its chemical behavior.

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating capacity. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting capacity. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and kinetic stability. |

| Ionization Potential | IP | The minimum energy required to remove an electron. |

| Electron Affinity | EA | The energy released when an electron is added. |

| Electronegativity | χ | The ability of an atom to attract shared electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Chemical Softness | S | The reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index | ω | Measures the propensity to accept electrons. |

This table represents the standard set of reactivity descriptors determined via DFT calculations for novel chemical entities. The values are derived from the computed HOMO and LUMO energies.

ADME Prediction and In Silico Pharmacokinetic Profiling

The journey of a drug through the body is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Predicting these properties early in the drug discovery process is crucial for avoiding costly late-stage failures. In silico ADME prediction tools use quantitative structure-activity relationships (QSAR) and other computational models to forecast the pharmacokinetic behavior of a compound based on its molecular structure. nih.govbenthamdirect.com For this compound, a comprehensive in silico ADME analysis would be a critical step in evaluating its drug-like potential. frontiersin.org

Absorption Characteristics

Absorption determines how a drug enters the bloodstream. For orally administered drugs, this involves processes like human intestinal absorption (HIA) and permeability across the intestinal wall (e.g., Caco-2 cell permeability). Computational models can predict these parameters alongside fundamental physicochemical properties that govern absorption, such as lipophilicity (LogP) and aqueous solubility (LogS). Adherence to established drug-likeness rules, such as Lipinski's Rule of Five, is also assessed to gauge the potential for good oral bioavailability. frontiersin.org

| Parameter | Description | Importance for Absorption |

| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed from the gut. | High HIA is desirable for oral drugs. |

| Caco-2 Permeability | Predicts permeability across the intestinal epithelial cell barrier. | Indicates the rate and extent of absorption. |

| Lipophilicity (LogP) | The partition coefficient between octanol (B41247) and water. | Affects solubility and membrane permeability. |

| Aqueous Solubility (LogS) | The intrinsic solubility of the compound in water. | Crucial for dissolution prior to absorption. |

| Lipinski's Rule of Five | A set of rules based on MW, LogP, H-bond donors/acceptors. | A primary filter for oral drug-likeness. |

This table outlines key in silico parameters used to predict the absorption profile of a drug candidate.

Distribution Patterns

Once absorbed, a drug is distributed throughout the body via the circulatory system. Key factors influencing distribution include its ability to bind to plasma proteins (Plasma Protein Binding, PPB) and the volume of distribution (Vd), which indicates the extent to which a drug distributes into tissues versus remaining in the plasma. frontiersin.org Another critical parameter is the ability to cross the blood-brain barrier (BBB), which is essential for drugs targeting the central nervous system but undesirable for peripherally acting drugs.

| Parameter | Description | Importance for Distribution |

| Plasma Protein Binding (PPB) | The percentage of drug bound to plasma proteins. | Affects the unbound, active drug concentration. |

| Volume of Distribution (Vd) | The theoretical volume that would contain the total amount of drug at the same concentration as in plasma. | Indicates tissue penetration. |

| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross into the central nervous system. | Determines CNS effects (desired or undesired). |

| Fraction Unbound in Plasma (fu) | The fraction of drug not bound to plasma proteins. | The pharmacologically active fraction. |

This table lists crucial in silico parameters for predicting the distribution characteristics of a potential drug.

Metabolic Pathways

Metabolism, primarily occurring in the liver, involves the biochemical modification of drug molecules, a process largely mediated by the Cytochrome P450 (CYP) family of enzymes. In silico models can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). frontiersin.org Inhibition of these enzymes can lead to drug-drug interactions, a significant safety concern. Predicting metabolic stability and potential sites of metabolism on the molecule can guide structural modifications to improve its pharmacokinetic profile.

| Parameter | Description | Importance for Metabolism |

| CYP450 Substrate Prediction | Predicts if the compound is likely to be metabolized by specific CYP enzymes. | Indicates metabolic pathways and clearance rate. |

| CYP450 Inhibition Prediction | Predicts if the compound is likely to inhibit specific CYP enzymes. | Key for assessing the risk of drug-drug interactions. |

| Metabolic Stability | The susceptibility of a compound to metabolism. | Influences half-life and dosing regimen. |

| Sites of Metabolism (SOM) | Predicts the specific atoms on the molecule most likely to be modified by metabolic enzymes. | Guides chemical modification to enhance stability. |

This table shows key parameters predicted by computational tools to understand the metabolic fate of a compound.

Excretion Mechanisms

Excretion is the final step, where the drug and its metabolites are removed from the body, typically via the kidneys (renal excretion) or in the feces (biliary excretion). While computationally predicting specific excretion pathways is more challenging than for A, D, and M, models can estimate properties like total clearance (CL_tot) and whether a compound is a substrate for renal uptake or efflux transporters. These predictions provide a more complete picture of the drug's persistence in the body.

| Parameter | Description | Importance for Excretion |

| Total Clearance (CL_tot) | The volume of plasma cleared of the drug per unit time. | A primary indicator of the rate of drug elimination. |

| Renal Transporter Substrate | Predicts interaction with transporters like the Organic Anion Transporter (OAT). | Influences the rate and mechanism of renal excretion. |

| Half-life (t1/2) | The time required for the drug concentration in the body to be reduced by half. | Determines dosing frequency. |

This table outlines parameters relevant to the in silico prediction of a drug's excretion profile.

Structure Activity Relationship Sar Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the 1-phenyl-1H-pyrazole-4-sulfonamide scaffold, SAR studies have provided valuable insights into the key structural features required for potent and selective biological activity.

Research has indicated that the nature and position of substituents on the phenyl ring at the N1 position can significantly affect the compound's activity. For example, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, thereby influencing its interaction with biological targets.

Furthermore, modifications to the sulfonamide moiety can also impact activity. The nature of the substituent on the sulfonamide nitrogen can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds.

In the context of anticancer activity, studies on related pyrazole (B372694) derivatives have shown that the substitution pattern on the pyrazole ring itself is a critical determinant of potency. For instance, the presence of specific groups at the C3 and C5 positions can lead to enhanced interactions with the target enzyme's active site.

Conclusion

Strategies for the Construction of the Pyrazole Ring System

The formation of the 1-phenylpyrazole (B75819) core is the foundational step in synthesizing the target compound. This is primarily achieved through classical condensation reactions or modern transition-metal-catalyzed methods.

Cyclocondensation Approaches

Cyclocondensation reactions are a traditional and robust method for constructing the pyrazole ring. The most common approach is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. rsc.orgnih.gov

A key strategy for synthesizing this compound involves the condensation of a substituted phenylhydrazine (B124118) with a suitable 1,3-dielectrophile. researchgate.net For instance, reacting phenylhydrazine with a 1,3-dicarbonyl compound establishes the 1-phenylpyrazole nucleus.

A highly efficient variation of this method builds the sulfonamide functionality directly into one of the precursors. The reaction of 4-hydrazinylbenzenesulfonamide (B1582950) hydrochloride with various chalcones (α,β-unsaturated ketones) or other 1,3-dicarbonyl compounds directly yields N-(4-(pyrazol-1-yl)phenyl)sulfonamide derivatives. scielo.org.mxorganic-chemistry.org This approach is advantageous as it integrates the sulfonamide-bearing phenyl group at the N1 position in a single cyclization step. The reaction between hispolons (a type of diketone) and 4-sulfonamide-phenyl hydrazine hydrochloride in a mixture of ethanol (B145695) and pyridine (B92270) is a documented example of this strategy. scielo.org.mx

| Reactant 1 (Hydrazine Derivative) | Reactant 2 (1,3-Dicarbonyl Equivalent) | Resulting Core Structure | Reference |

|---|---|---|---|

| Phenylhydrazine | Pentane-2,4-dione | 1-Phenyl-3,5-dimethyl-1H-pyrazole | nih.gov |

| 4-Hydrazinylbenzenesulfonamide hydrochloride | Chalcones (1,3-diaryl-2-propen-1-ones) | 4-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | organic-chemistry.org |

| 4-Sulfonamidephenyl hydrazine hydrochloride | Hispolons | Hispolon pyrazole sulfonamides | scielo.org.mx |

Palladium-Catalyzed Coupling Reactions

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-N bonds, providing an alternative route to N-arylpyrazoles. nih.gov These methods are valuable for coupling a pre-formed pyrazole ring with an aryl group or vice versa.

The Buchwald-Hartwig amination allows for the coupling of pyrazole with an aryl halide. A more recent development involves the use of aryl triflates, which can be readily prepared from widely available phenols. organic-chemistry.org A described method for synthesizing N-arylpyrazoles employs a palladium catalyst with tBuBrettPhos as a ligand to efficiently couple various aryl triflates with pyrazole derivatives, accommodating even sterically hindered substrates. organic-chemistry.org

Another relevant strategy is the Suzuki-Miyaura coupling, which can form the C-C bond between the pyrazole ring and a phenyl group if the coupling partners are appropriately functionalized (e.g., a boronic acid on one partner and a halide on the other). rsc.orgresearchgate.net For instance, a Suzuki reaction has been used to introduce a phenyl group at the C4 position of a pyrazole ring using phenylboronic acid. rsc.org While this example functionalizes the C4 position, the principle can be extended to form the crucial C-N bond at the N1 position.

| Coupling Partners | Catalyst System | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Aryl Triflates + Pyrazole Derivatives | Pd(dba)2 / tBuBrettPhos | C-N Coupling (Buchwald-Hartwig type) | Efficient for coupling sterically hindered substrates. | organic-chemistry.org |

| Pyrazole Amides + Heteroaryl Bromides | Palladium / Xantphos | C-N Coupling | Demonstrates the use of alcoholic solvents and specific ligands to prevent side reactions. | nih.gov |

| Pyrazole Triflates + Arylboronic Acids | Palladium / dppf | Suzuki Coupling | Effective for C-C bond formation on the pyrazole ring. | researchgate.net |

Introduction and Modification of the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore. Its introduction onto the pyrazole ring and subsequent modification are critical for tuning the molecule's properties.

Sulfonylation Reactions

A direct and effective method to introduce the sulfonamide group at the C4 position of the pyrazole ring is through electrophilic sulfonylation of a pre-formed 1-phenyl-1H-pyrazole. The pyrazole ring is sufficiently activated to undergo electrophilic substitution at the C4 position. researchgate.net

The process typically involves two steps:

Chlorosulfonation : The 1-phenyl-1H-pyrazole is treated with an excess of chlorosulfonic acid (ClSO₃H), often in a solvent like chloroform. This introduces the sulfonic acid group (-SO₃H) onto the C4 position of the pyrazole ring. nih.gov

Conversion to Sulfonyl Chloride : The resulting pyrazole-4-sulfonic acid is then converted into the more reactive pyrazole-4-sulfonyl chloride (-SO₂Cl). This is commonly achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂). nih.gov

This two-step procedure yields the key intermediate, 1-phenyl-1H-pyrazole-4-sulfonyl chloride, which is poised for further derivatization. nih.govacs.org

Derivatization of the Sulfonamide Nitrogen

The 1-phenyl-1H-pyrazole-4-sulfonyl chloride intermediate is highly reactive and serves as a versatile precursor for a wide range of sulfonamide derivatives. The sulfonamide is formed by reacting the sulfonyl chloride with a primary or secondary amine (R¹R²NH).

This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) in the presence of a base, such as diisopropylethylamine, to neutralize the HCl byproduct. nih.govacs.org This modular approach allows for the synthesis of a large library of N-substituted 1-phenyl-1H-pyrazole-4-sulfonamides by simply varying the amine component. For example, reacting the sulfonyl chloride with different 2-phenylethylamine derivatives produces a series of N-phenethyl-pyrazole-4-sulfonamides. nih.gov

| Sulfonyl Chloride Precursor | Amine Reactant | Base/Solvent | Resulting Product Class | Reference |

|---|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | Diisopropylethylamine / Dichloromethane | N-phenethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | nih.gov |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | Various 2-phenylethylamine derivatives | Diisopropylethylamine / Dichloromethane | N-phenethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives | nih.gov |

| 5-(2-aminobenzoyl)pyrazole | Tosyl chloride | Pyridine / Dichloromethane | Pyrazole-bearing sulfonamide moiety | nih.gov |

Functionalization of the Phenyl Substituent at N1 of the Pyrazole Ring

Modifying the phenyl ring attached to the N1 position of the pyrazole offers another avenue for structural diversification. While direct functionalization of this phenyl ring after the core synthesis can be challenging, several strategies exist.

The most common and straightforward strategy is to begin the synthesis with an already functionalized phenylhydrazine. This "pre-functionalization" approach embeds the desired substituent on the phenyl ring from the outset. For example, using 2-fluorophenylhydrazine (B1330851) in a cyclocondensation reaction will yield a 1-(2-fluorophenyl)-1H-pyrazole derivative. nih.gov Similarly, using a carboxyphenyl-substituted boronic acid in a Chan-Lam coupling can introduce a carboxyl group onto the N-phenyl ring. nih.gov

Direct C-H functionalization of the N-phenyl ring post-synthesis is a more advanced but powerful strategy. Directed ortho-metalation (DoM) is a key technique in this regard. wikipedia.orgorganic-chemistry.org In this method, a directing metalation group (DMG) on the molecule coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the ortho position of the N-phenyl ring. wikipedia.orgbaranlab.org The pyrazole ring itself can act as a directing group. The resulting aryllithium intermediate can then react with various electrophiles to introduce new substituents. For instance, cyclometallation of 1-phenylpyrazole with rhodium trichloride (B1173362) proceeds via activation of the C-H bond at the ortho position of the phenyl ring. sigmaaldrich.com This demonstrates the feasibility of selectively targeting this position for further chemical transformations.

Regioselective Synthesis and Isomer Control

The synthesis of substituted pyrazoles, including this compound, often presents the challenge of regioselectivity, where different isomers can be formed. Control over the substitution pattern on the pyrazole ring is crucial as the biological activity of the resulting compounds can be highly dependent on the precise location of functional groups.

The formation of the pyrazole ring itself, typically through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine, is a key step where regioselectivity comes into play. In the context of this compound, the introduction of the sulfonamide group at the C4 position and the phenyl group at the N1 position must be directed.

One-pot condensation reactions involving active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine like methyl- or benzyl-hydrazine have been shown to be highly regio- and chemo-selective, yielding a single N1-substituted pyrazole derivative. nih.gov In these reactions, the substituted nitrogen atom of the hydrazine selectively displaces a methylthio group, leading to a specific intermediate that cyclizes to the desired N1-substituted pyrazole. nih.gov

Furthermore, the functionalization of a pre-formed 1-phenyl-1H-pyrazole ring is a common strategy. For instance, direct sulfonation of 1,3-dimethylpyrazole (B29720) with chlorosulfonic acid, followed by amination, yields 1,3-dimethylpyrazole-4-sulfonamide. prepchem.com A similar approach can be envisioned for the synthesis of this compound.

Post-synthetic modification of the pyrazole core also offers a pathway for controlling isomerism. For example, the iodination of 1-aryl-3-CF3-1H-pyrazoles can be directed to either the C4 or C5 position with high regioselectivity based on the choice of reagents. nih.gov Treatment with n-BuLi followed by iodine leads exclusively to the 5-iodo derivative, while ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination with iodine yields the 4-iodo isomer. nih.gov These halogenated intermediates can then be used in cross-coupling reactions to introduce the desired sulfonamide moiety or its precursor.

A study on the synthesis of tetra-substituted phenylaminopyrazoles highlighted that one-pot procedures can offer superior chemo- and regio-selectivity compared to stepwise protocols. nih.gov The specific reaction conditions and the nature of the reactants play a critical role in determining the isomeric outcome.

Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and its derivatives, advanced synthetic techniques have been employed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including pyrazole sulfonamides. dergipark.org.trnih.gov This technique often leads to a significant reduction in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

In the synthesis of novel sulfonamide-bearing pyrazoline derivatives, a comparison between conventional and microwave-assisted methods demonstrated that the microwave approach was more suitable, offering higher yields in shorter reaction times. researchgate.net For instance, the reaction of 4-(3-methyl-5-oxo-4,5-dihydro-1-H-pyrazol-1-yl)benzenesulphonamide with substituted benzaldehydes was successfully carried out using microwave irradiation. researchgate.net

A study on the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives utilized microwave irradiation for the cyclization step. nih.gov The reaction of a suitable chalcone (B49325) with para-hydrazinobenzenesulfonamide hydrochloride in ethanol was completed in just 7 minutes at 200 °C under microwave conditions. nih.gov

The table below summarizes a comparative study of conventional versus microwave-assisted synthesis for a series of pyrazolone (B3327878) derivatives bearing a sulfonamide moiety.

| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |

| 4a | 8 | 76 | 4 | 88 |

| 4b | 7 | 78 | 3 | 90 |

| 4c | 9 | 72 | 5 | 85 |

| 4d | 8.5 | 75 | 4.5 | 87 |

| 4e | 7.5 | 79 | 3.5 | 91 |

| Data adapted from a study on the synthesis of sulphonamide bearing pyrazolone derivatives. researchgate.net |

The significant reduction in reaction time and improvement in yield highlight the efficiency of microwave-assisted synthesis in preparing compounds with a pyrazole sulfonamide scaffold.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another advanced technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. This method, known as sonochemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation.

While a direct ultrasound-assisted synthesis of this compound is not extensively documented, the application of this technique to related heterocyclic sulfonamides demonstrates its potential. For example, a one-pot, two-step protocol for the synthesis of novel sulfonamide-isoxazoline hybrids has been developed using ultrasound activation. nih.gov This method employed trichloroisocyanuric acid (TCCA) as an oxidant for the in-situ generation of nitrile oxides, which then undergo 1,3-dipolar cycloaddition. The use of ultrasound significantly shortened reaction times from 6-10 hours under silent conditions to just 15-20 minutes. nih.gov

In another study, the synthesis of 2-(5-(4-(4-aryl)-1-phenyl-1H-pyrazol-3-yl)-4,5-dihydro-1-phenyl-1H-pyrazole-3-yl)-4-substituted phenols was achieved through both ultrasound and microwave irradiation, with both methods proving to be more efficient than conventional heating. researchgate.net These examples underscore the applicability of ultrasound as an energy-efficient method for promoting the synthesis of complex heterocyclic systems like pyrazole sulfonamides.

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrazole derivatives. nih.gov

One of the key green chemistry strategies is the use of solvent-free reaction conditions. A novel and inexpensive method for the synthesis of a series of pyrazole derivatives has been reported in the presence of tetrabutylammonium (B224687) bromide as an ionic salt at room temperature under solvent-free conditions, with product yields ranging from 75–86%. tandfonline.com

The use of greener solvents is another important aspect. Water is an ideal green solvent, and methods are being developed to perform pyrazole synthesis in aqueous media. Microwave-assisted synthesis in water has been shown to be an efficient method for preparing pyrazole derivatives. dergipark.org.tr

Furthermore, the development of one-pot, multicomponent reactions is a cornerstone of green chemistry as it reduces the number of synthetic steps, minimizes waste, and improves atom economy. nih.gov The regioselective one-pot synthesis of phenylaminopyrazoles is a prime example of this approach. nih.gov

Emerging Research Areas and Future Perspectives for 1 Phenyl 1h Pyrazole 4 Sulfonamide

Design of Multi-Targeted Ligands

The concept of designing ligands that can interact with multiple biological targets simultaneously is a growing area of interest in drug discovery, offering the potential for enhanced efficacy and reduced drug resistance. While research specifically on 1-phenyl-1H-pyrazole-4-sulfonamide as a multi-targeted ligand is in its early stages, the broader class of pyrazole (B372694) sulfonamides is showing significant promise.

One notable area of exploration is the development of dual inhibitors of enzymes such as carbonic anhydrases (CAs) and cholinesterases (ChEs). nih.gov For instance, studies on sulfonamide-bearing pyrazolone (B3327878) derivatives have demonstrated the potential to inhibit both of these enzyme families. nih.gov This is significant as CA inhibitors are used in the treatment of glaucoma, while ChE inhibitors are used for Alzheimer's disease. The ability to modulate both targets with a single molecule could lead to novel therapeutic strategies for complex diseases. The structural similarities between pyrazolones and the 1-phenyl-1H-pyrazole core suggest that derivatives of the latter could also be designed to exhibit such multi-target activity.

The design strategy often involves the hybridization of known pharmacophores, the active parts of a molecule responsible for its biological activity. By incorporating different functional groups onto the this compound backbone, it is possible to create compounds that can effectively bind to the active sites of different enzymes. For example, by combining the pyrazole sulfonamide scaffold with moieties known to interact with specific receptors or enzymes, researchers can develop ligands with a tailored multi-target profile.

Development of Novel Therapeutic Agents

The this compound scaffold is a fertile ground for the development of new therapeutic agents, with significant research focused on its antibacterial and enzyme-inhibiting properties.

Recent studies have highlighted the potential of pyrazolyl sulfonamide derivatives as a valuable resource for novel antimicrobial agents. japtronline.com A series of these compounds were synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus haemolyticus. japtronline.comresearchgate.net Several derivatives demonstrated potent activity, with Minimum Inhibitory Concentrations (MICs) ranging from 1 µg/mL to 16 µg/mL. researchgate.net This indicates their potential to combat bacterial infections, particularly in an era of growing antimicrobial resistance. The mechanism of action is believed to be the competitive inhibition of bacterial folic acid synthesis, a critical pathway for bacterial DNA replication and protein formation. japtronline.com

Furthermore, the this compound framework has been instrumental in the development of potent and selective inhibitors of human carbonic anhydrases (hCAs). semanticscholar.org By modifying the substitution pattern on the pyrazole and phenyl rings, researchers have been able to create compounds with varying inhibitory profiles against different hCA isoforms. semanticscholar.org This is crucial as different isoforms are implicated in various diseases, and isoform-selective inhibitors can offer more targeted therapies with fewer side effects.

The development of these novel therapeutic agents often involves extensive structure-activity relationship (SAR) studies. For example, in the development of anthrax lethal factor inhibitors, various modifications to a scaffold containing a this compound moiety were explored. nih.gov These studies revealed that specific substitutions on the phenyl ring and the nature of the group attached to the sulfonamide nitrogen are critical for inhibitory activity. nih.gov

Optimization of Lead Compounds

Once a promising lead compound is identified, the next critical step is its optimization to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. The this compound structure offers numerous avenues for such optimization.

In the context of antibacterial agents, lead optimization efforts have focused on modifying the substituents on the pyrazole and phenyl rings, as well as the sulfonamide group. For instance, a study on pyrazolyl sulfonamide derivatives showed that single sulfonated phenylpyrazole sulfonamides were among the most active against S. haemolyticus. japtronline.com Further optimization of these leads could involve the introduction of different alkyl or aryl groups to the sulfonamide nitrogen to improve their antibacterial potency and spectrum. The synergistic activity of some of these compounds with existing antibiotics like tetracycline (B611298) also presents an avenue for optimization, potentially leading to combination therapies that can overcome drug resistance. researchgate.net

Similarly, in the field of carbonic anhydrase inhibitors, lead optimization has been guided by in silico docking studies and biochemical profiling. semanticscholar.org These studies help in understanding how the compounds bind to the active site of the enzyme and how different structural modifications can influence this binding. For example, the introduction of a second sulfonamide group has been shown to significantly alter the isoform selectivity of the inhibitors. semanticscholar.org

The process of lead optimization is a cyclical one, involving the synthesis of new analogs, their biological evaluation, and the use of the resulting data to design the next generation of compounds. This iterative process is crucial for transforming a promising lead into a viable drug candidate.

Application in Agricultural Chemistry

The versatility of the pyrazole scaffold extends beyond medicine into agricultural chemistry, where it has been successfully incorporated into a range of pesticides, including herbicides, fungicides, and insecticides. clockss.org The this compound core is now being explored for its potential to yield new and effective crop protection agents.

Recent research has focused on the design and synthesis of novel pyrazole-5-sulfonamide derivatives as antifungal agents for plant protection. nih.gov A series of these compounds were evaluated for their in vitro activity against a panel of ten highly destructive plant pathogenic fungi. nih.gov Several of the synthesized compounds displayed potent antifungal activities, with some exhibiting broad-spectrum efficacy against fungi such as Valsa mali, Sclerotinia sclerotiorum, and Botrytis cinerea. nih.gov Preliminary mechanistic studies suggest that these compounds may induce oxidative damage and compromise the cell membrane integrity of the fungi. nih.gov Importantly, some of the most effective compounds showed no obvious toxicity to worker bees, highlighting their potential as environmentally friendly fungicides. nih.gov

In the realm of herbicides, pyrazole derivatives have been commercialized as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.org While the specific use of this compound in this context is not yet established, its structural similarity to known pyrazole herbicides suggests it could be a valuable starting point for the development of new weed control agents. The mode of action of phenylpyrazole insecticides involves blocking GABA-gated chloride channels in insects, a mechanism that has proven effective for a class of broad-spectrum insecticides. wikipedia.org

Q & A

Q. What are the common synthetic routes for 1-phenyl-1H-pyrazole-4-sulfonamide, and how can reaction parameters be optimized for yield improvement?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of phenylhydrazine with sulfonamide-containing precursors. For example, derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are prepared using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Optimization involves adjusting reaction parameters:

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may require reflux conditions.

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) improve cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor sulfonamide incorporation.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data contradictions be resolved?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks (e.g., pyrazole ring protons at δ 7.2–8.5 ppm) .

- FTIR : Confirm sulfonamide groups via S=O stretching (1340–1160 cm⁻¹) and N–H bending (1650–1580 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (exact mass: ~245.08 g/mol) and fragmentation patterns .

Contradictions arise from solvent impurities or tautomerism. Cross-validate using X-ray crystallography (e.g., SHELX refinement ) and computational simulations (DFT) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to physicochemical properties:

- Density : ~1.5 g/cm³ .

- Hydrogen-bonding capacity : 1 donor, 5 acceptors, requiring storage in anhydrous conditions .

Use PPE (gloves, goggles) and fume hoods. For spills, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole-sulfonamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELXL ) determines bond lengths, angles, and torsional conformations. For example:

- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Apply TWINABS for twinned data and OLEX2 for visualization .

Structural validation tools (PLATON ) check for missed symmetry or disorder. For example, the pyrazole ring’s planarity (mean deviation < 0.01 Å) confirms rigidity .

Q. What computational strategies predict the reactivity and binding interactions of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2). Validate docking poses with MD simulations (NAMD/GROMACS) .

Q. How should researchers address conflicting biological activity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups at the phenyl ring) and assay inhibition kinetics (IC₅₀) .

- Data normalization : Control for assay conditions (pH, temperature) and use reference standards (e.g., Celecoxib for COX-2 inhibition).

- Meta-analysis : Apply statistical tools (ANOVA, Cohen’s d) to reconcile discrepancies across datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.